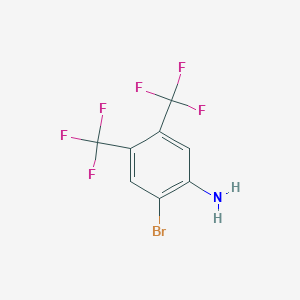

2-Bromo-4,5-bis(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated aromatic compounds is described in the papers. For instance, a method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes using anilines and BrCF2CF2Br as starting materials is developed, which proceeds efficiently under blue LED irradiation . Another paper discusses the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, an important agrochemical intermediate, from 4-trifluoromethoxy aniline with a high yield and purity . These methods could potentially be adapted for the synthesis of 2-Bromo-4,5-bis(trifluoromethyl)aniline.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-4,5-bis(trifluoromethyl)aniline is not directly analyzed in the papers, related compounds have been characterized. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) has been determined by X-ray diffraction, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . This suggests that the molecular structure of 2-Bromo-4,5-bis(trifluoromethyl)aniline could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The papers provide insights into the reactivity of brominated intermediates. The kinetics of reactions involving bis(sym-collidine)bromonium triflate with various alkenes have been studied, showing that the reactions are influenced by the nature of the nucleophile . Additionally, the reactivity of bromonium ions with acceptor olefins has been investigated, indicating that these ions can form reactive intermediates that participate in further chemical transformations . These studies could inform the reactivity of 2-Bromo-4,5-bis(trifluoromethyl)aniline in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-bis(trifluoromethyl)aniline are not directly reported in the papers. However, the properties of similar compounds can provide some insights. For example, polyimides synthesized with related anilide monomers exhibit high thermal stability, low water absorption, and low dielectric constants . These properties suggest that 2-Bromo-4,5-bis(trifluoromethyl)aniline could also display similar characteristics, making it valuable for applications requiring materials with these attributes.

Scientific Research Applications

Novel Pesticides Synthesis

2-Bromo-4,5-bis(trifluoromethyl)aniline plays a pivotal role in the synthesis of novel pesticides. A notable application is in the production of bistrifluron, a compound exhibiting potent growth-retarding activity against pests. This synthesis process involves a series of steps starting from 3,5-bis-(trifluoromethyl)benzene, showcasing its feasibility for industrial production due to its high yield and identification through 1H-NMR (Liu An-chan, 2015).

Insecticides Development

The chemical's structure-activity relationship was explored to enhance the insecticidal potency of triazine-based compounds. The research highlighted the importance of electron-withdrawing substituents on the aniline part, with significant improvements in potency against lepidopteran species when such substituents were in the para-position. This underpins the compound's role in designing more effective insecticides (Timothy C. Johnson et al., 2017).

Advancements in Organic Synthesis

In organic synthesis, 2-Bromo-4,5-bis(trifluoromethyl)aniline has been utilized as an efficient monodentate transient directing group (MonoTDG) for palladium-catalyzed direct dehydrogenative cross-coupling reactions. This approach facilitates the synthesis of symmetrical and unsymmetrical 9-fluorenones through a dual carbon-hydrogen (C-H) bond activation sequence, highlighting broad functional group compatibility and high atom economy under mild conditions (Yi‐Feng Wang et al., 2019).

Exploration of New Materials

Research into the vibrational analysis of compounds similar to 2-Bromo-4,5-bis(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline and its derivatives, has provided insights into their potential as nonlinear optical (NLO) materials. This includes studies on hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions, paving the way for their application in novel NLO materials (B. Revathi et al., 2017).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target the peripheral sensory trigeminal nerves .

Mode of Action

It has been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease , suggesting that it may interact with this enzyme to inhibit its function.

Biochemical Pathways

Given its use in the synthesis of hcv ns3 protease inhibitors , it may be involved in the viral replication pathway of HCV.

Pharmacokinetics

A study on a similar compound, 2-bromo-4-trifluoromethylaniline, showed that it was excreted in the urine of rats .

Result of Action

Its role in the synthesis of hcv ns3 protease inhibitors suggests that it may contribute to the inhibition of hcv replication .

Action Environment

It is recommended to store the compound in a sealed, dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

properties

IUPAC Name |

2-bromo-4,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF6N/c9-5-1-3(7(10,11)12)4(2-6(5)16)8(13,14)15/h1-2H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBFBFPCVDCVRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF6N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371154 |

Source

|

| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-bis(trifluoromethyl)aniline | |

CAS RN |

230295-15-5 |

Source

|

| Record name | 2-Bromo-4,5-bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1300999.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)

![2-Methoxy-5-[(methylamino)methyl]phenol](/img/structure/B1301010.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B1301018.png)